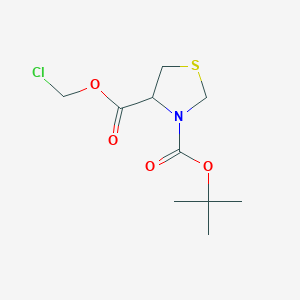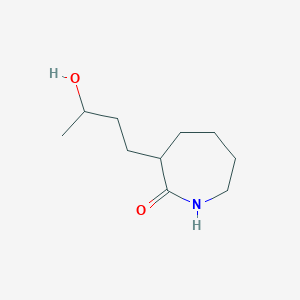
3-(3-Hydroxybutyl)azepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Hydroxybutyl)azepan-2-one is a seven-membered heterocyclic compound with the molecular formula C₁₀H₁₉NO₂. It is a derivative of azepane, featuring a hydroxybutyl side chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxybutyl)azepan-2-one typically involves the ring-expansion of smaller cyclic compounds. One common method is the reaction of a 4-substituted cyclohexanone with a chiral 1,3-azidopropanol derivative in the presence of a Lewis acid promoter such as BF₃·OEt₂ . This reaction proceeds through a ring-expansion mechanism to form the desired azepane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
3-(3-Hydroxybutyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the azepane ring can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Tosyl chloride in pyridine followed by nucleophiles like sodium azide in DMF (Dimethylformamide).
Major Products Formed
Oxidation: Formation of 3-(3-Oxobutyl)azepan-2-one.
Reduction: Formation of 3-(3-Hydroxybutyl)azepan-2-ol.
Substitution: Formation of 3-(3-Tosyloxybutyl)azepan-2-one and subsequent products depending on the nucleophile used.
科学研究应用
3-(3-Hydroxybutyl)azepan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of 3-(3-Hydroxybutyl)azepan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxybutyl side chain can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
Azepane: The parent compound without the hydroxybutyl side chain.
3-(3-Hydroxypropyl)azepan-2-one: A similar compound with a shorter side chain.
3-(3-Hydroxybutyl)oxepan-2-one: An oxygen-containing analog.
Uniqueness
3-(3-Hydroxybutyl)azepan-2-one is unique due to its specific side chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and properties .
属性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC 名称 |
3-(3-hydroxybutyl)azepan-2-one |
InChI |
InChI=1S/C10H19NO2/c1-8(12)5-6-9-4-2-3-7-11-10(9)13/h8-9,12H,2-7H2,1H3,(H,11,13) |
InChI 键 |
FQCSORCLODAXLF-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1CCCCNC1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate](/img/structure/B13189201.png)
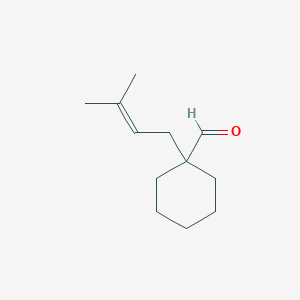
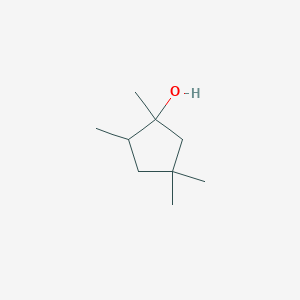

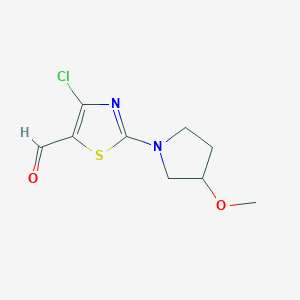
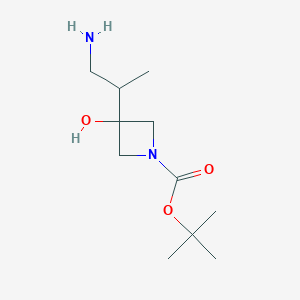
![Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate](/img/structure/B13189219.png)
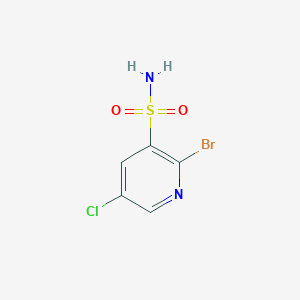
![N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan](/img/structure/B13189245.png)

![{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol hydrochloride](/img/structure/B13189263.png)

